Enantiomeric Identity: Defined (R)-Configuration vs. Racemic Mixture for Stereochemical Fidelity
The compound is the single (R)-enantiomer (CAS 917247-81-5) with the (αR) absolute configuration, whereas the racemic mixture (CAS 917247-87-1) contains a 1:1 ratio of (R)- and (S)-enantiomers . Use of the racemate in asymmetric synthesis would deliver at best 50% yield of the desired stereoisomer and necessitate additional chiral resolution steps, effectively halving the atom economy of any downstream sequence . The (S)-enantiomer (CAS 159415-60-8) is also commercially cataloged, confirming that both antipodes are available as discrete entities for divergent synthetic strategies .
| Evidence Dimension | Enantiomeric composition |
|---|---|
| Target Compound Data | Single (R)-enantiomer, CAS 917247-81-5, (αR) configuration |
| Comparator Or Baseline | Racemic mixture: CAS 917247-87-1, 1:1 (R):(S); (S)-enantiomer: CAS 159415-60-8 |
| Quantified Difference | 100% enantiomeric excess (theoretical, single enantiomer) vs. 0% ee (racemate) |
| Conditions | Commercial sourcing; absolute configuration assigned by IUPAC nomenclature and SMILES notation O=C(O)[C@H](O)CC1=CC=CS1 |
Why This Matters
Procuring the defined (R)-enantiomer eliminates the need for in-house chiral resolution, ensuring stereochemical integrity in target molecule synthesis and reducing both time and material costs.
